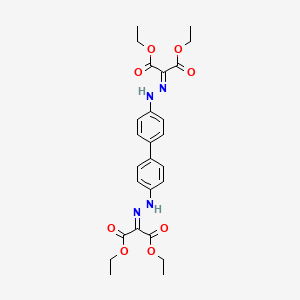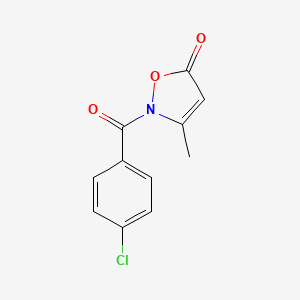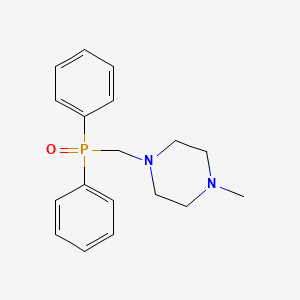
Nonanal, 3-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanal, 3-(phenylmethoxy)- is an organic compound that belongs to the aldehyde family. It is characterized by the presence of a carbonyl group (C=O) attached to a nonane chain and a phenylmethoxy group. This compound is known for its applications in various fields, including fragrance, flavor, and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 3-(phenylmethoxy)- can be achieved through several methods. One common approach involves the hydroformylation of 1-octene, which combines 1-octene, carbon monoxide, and hydrogen in the presence of a catalyst . Another method is the aldol condensation of acetaldehyde and heptanal, followed by dehydration .
Industrial Production Methods
Industrial production of Nonanal, 3-(phenylmethoxy)- typically involves the hydroformylation process due to its efficiency and scalability. This method allows for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanal, 3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nonanal, 3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its characteristic aroma.
Mécanisme D'action
The mechanism of action of Nonanal, 3-(phenylmethoxy)- involves its interaction with cellular membranes and enzymes. It has been shown to disrupt the integrity of fungal cell membranes, leading to the leakage of cellular contents and inhibition of fungal growth . The compound’s molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Comparaison Avec Des Composés Similaires
Nonanal, 3-(phenylmethoxy)- can be compared with other aldehydes such as octanal and decanal . While all these compounds share the aldehyde functional group, Nonanal, 3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in specific applications where other aldehydes may not be as effective.
List of Similar Compounds
- Octanal
- Decanal
- Benzaldehyde
- Heptanal
Propriétés
Numéro CAS |
105538-80-5 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
3-phenylmethoxynonanal |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-8-11-16(12-13-17)18-14-15-9-6-5-7-10-15/h5-7,9-10,13,16H,2-4,8,11-12,14H2,1H3 |
Clé InChI |
VGFAOGAQMADTQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)


![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)








![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
